4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-18-24(26(32)30(28-18)22-7-5-4-6-8-22)17-19-9-13-21(14-10-19)27-25(31)20-11-15-23(16-12-20)35(33,34)29(2)3/h4-17H,1-3H3,(H,27,31)/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBVABSZGVCTRP-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the dimethylsulfamoyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that modifications to the pyrazole structure can enhance its efficacy against specific cancer types, including breast and lung cancer .
Antimicrobial Activity
Research has demonstrated that the compound exhibits antimicrobial properties. The presence of the dimethylsulfamoyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased antibacterial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Laboratory studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of a series of pyrazole derivatives, including this compound. The results indicated that it inhibited cell proliferation in MCF-7 (breast cancer) cells with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
In an investigation on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 3: Anti-inflammatory Effects
Research conducted on animal models of inflammation revealed that administration of this compound reduced paw edema significantly compared to control groups. The study suggested a reduction in TNF-alpha levels as a mechanism for its anti-inflammatory action .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Key Functional Group Comparisons
- Pyrazolone vs. Triazole/Thiazolidinedione: The pyrazolone ring in the target compound introduces a conjugated enone system, distinct from the aromatic 1,2,4-triazole in or the thiazolidinedione in . This affects electronic delocalization and tautomeric behavior .
- Sulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group (N-SO2-) in the target differs from the phenylsulfonyl (Ph-SO2-) groups in , altering steric and electronic profiles.
Spectral Data Comparisons
Table 2: IR and NMR Spectral Signatures
- IR Analysis : The absence of C=S stretches (~1243–1258 cm⁻¹) in the target confirms its lack of thiocarbonyl groups, unlike ’s intermediates. The S=O stretches in the target are distinct from phenylsulfonyl S=O (~1150–1200 cm⁻¹ vs. ~1350 cm⁻¹ for sulfonyl).
- NMR Trends : The pyrazolone ring’s conjugation deshields adjacent protons, causing downfield shifts (~7.5–8.3 ppm) compared to thiazolidinedione derivatives (~7.2–7.9 ppm).
Biological Activity
4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a dimethylsulfamoyl group and a pyrazole ring, which are known to confer various biological activities, particularly in cancer research and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor function through interaction with binding sites. This mechanism is crucial in understanding its potential therapeutic applications.
Cytotoxicity
Recent studies have demonstrated that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that substituted 5-pyrazolone derivatives significantly reduced cell viability in A431 cancer cells compared to non-cancerous cells, highlighting their potential as anti-cancer agents . The cytotoxic effects were evaluated using the MTT assay, which measures mitochondrial activity as an indicator of cell viability.
Antioxidant Properties
The antioxidant capabilities of pyrazolone derivatives have been well-documented. These compounds can stabilize reactive oxygen species (ROS), preventing oxidative damage that can lead to cancer progression. The antioxidant activity was assessed by evaluating the compounds' ability to prevent cell death induced by hydrogen peroxide .
Anti-Migratory Effects
The potential of these compounds to inhibit cell migration was assessed using a wound healing assay. Results indicated that certain pyrazolone derivatives significantly inhibited the migration of A431 cells, suggesting their role in preventing metastasis .
Research Findings
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Higher toxicity in cancerous vs. non-cancerous cells | |
| Antioxidant | Stabilizes ROS, reducing oxidative stress | |
| Anti-Migratory | Inhibits migration of cancer cells |
Case Studies
- Cytotoxic Evaluation : A study synthesized several 5-pyrazolone derivatives and evaluated their cytotoxic effects on A431 human keratinocyte cancer cells. The results indicated that these compounds exhibited significant toxicity (p < 0.05), especially at higher concentrations, which reduced cell viability by up to 80% .
- Antioxidant Activity : Another investigation explored the antioxidant properties of similar pyrazolone derivatives, confirming their effectiveness in reducing oxidative stress markers in cultured cells .
Q & A
Q. What are the key synthetic routes and critical reagents for synthesizing this compound?
The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. A critical step is the formation of the (4Z)-pyrazolone ring, which requires precise control of reaction conditions (e.g., temperature, pH). Reagents like trichloroisocyanuric acid (TCICA) and sodium pivalate are effective for activating carbonyl groups and stabilizing intermediates . For example, TCICA facilitates selective oxidation, while sodium pivalate aids in regioselective acylation. Condensation reactions using O-benzyl hydroxylamine HCl and potassium carbonate are recommended for forming the benzamide backbone .
Q. Which spectroscopic techniques are most effective for characterizing the (4Z) configuration and structural features?
- X-ray crystallography : Resolves stereochemistry and confirms the (4Z) configuration via bond-length and dihedral-angle analysis .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm; pyrazolone carbonyl at ~170 ppm).
- IR spectroscopy : Confirms carbonyl (1650–1700 cm) and sulfonamide (1150–1250 cm) groups .
- Mass spectrometry : High-resolution MS validates molecular weight (±2 ppm error).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the (4Z) isomer?
Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like solvent polarity (e.g., acetonitrile vs. DMF), temperature (80–120°C), and catalyst loading. For instance, flow-chemistry setups enable precise control of residence time and mixing efficiency .
- Statistical modeling : A Central Composite Design (CCD) revealed that increasing temperature from 90°C to 110°C improved the Z:E isomer ratio from 3:1 to 8:1 in analogous pyrazolone syntheses .
Q. What computational strategies predict this compound’s interaction with bacterial acps-pptase enzymes?
Approach :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities. The dimethylsulfamoyl group likely hydrogen-bonds with Ser-148 and Lys-152 residues in acps-pptase, similar to trifluoromethyl-containing analogs .
- DFT calculations : B3LYP/6-31G* level simulations predict charge distribution, showing the pyrazolone ring’s electron-deficient region interacts with the enzyme’s hydrophobic pocket .
- MD simulations : NAMD or GROMACS assess stability of the enzyme-inhibitor complex over 100 ns trajectories .
Q. How should conflicting spectroscopic and computational data be resolved?
Case Study :
- Discrepancy : Experimental H NMR shows a downfield shift for the pyrazolone NH (δ 10.2 ppm), while DFT predicts δ 9.8 ppm.
- Resolution :
Verify solvent effects (DMSO-d6 vs. gas-phase calculations).
Re-examine crystal packing forces via Hirshfeld surface analysis (CrystalExplorer) .
Cross-validate with 2D NMR (COSY, HSQC) to assign proton environments unambiguously .
Methodological Recommendations
- Synthetic Optimization : Prioritize flow-chemistry setups for reproducibility and scalability .
- Data Analysis : Use Gaussian or ORCA for DFT calculations, referencing crystallographic data to validate computational models .
- Biological Assays : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays, noting this compound’s potential to inhibit acps-pptase—a key enzyme in fatty acid biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
